

Comprehensive Spectroscopic Atlas: 2,5-Dimethylquinolin-8-ol

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Compound of Interest

Compound Name: 2,5-Dimethylquinolin-8-ol

CAS No.: 10522-43-7

Cat. No.: B1300043

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Executive Summary & Biological Context

2,5-Dimethylquinolin-8-ol (

, MW: 173.21 g/mol) is a lipophilic derivative of the bidentate chelator 8-hydroxyquinoline (oxine). While the parent oxine is a non-selective metal scavenger, the introduction of methyl groups at the 2- and 5-positions fundamentally alters its coordination chemistry and biological profile.

The "Steric Gate" Effect

The 2-methyl substituent is the critical structural feature. Unlike 8-hydroxyquinoline, which forms stable, insoluble tris-complexes (

) with trivalent ions like

and

, the 2-methyl group creates steric clash near the nitrogen donor. This prevents the formation of the octahedral

complex, making this ligand highly selective for smaller divalent ions (

,

) or forcing alternative coordination geometries (tetrahedral/square planar).

Key Applications:

- Medicinal Chemistry: Used as a scaffold for anti-neurodegenerative agents (MPP+ inhibitors) where selectivity for Zinc/Copper over Aluminum is required to avoid neurotoxicity.
- Analytical Chemistry: Selective extraction of Magnesium and Zinc in the presence of Aluminum.

Synthesis & Sample Preparation

To ensure accurate spectroscopic analysis, the purity of the analyte must be established. The most robust synthesis route is the Doebner-Miller modification of the Skraup reaction.

Synthetic Pathway

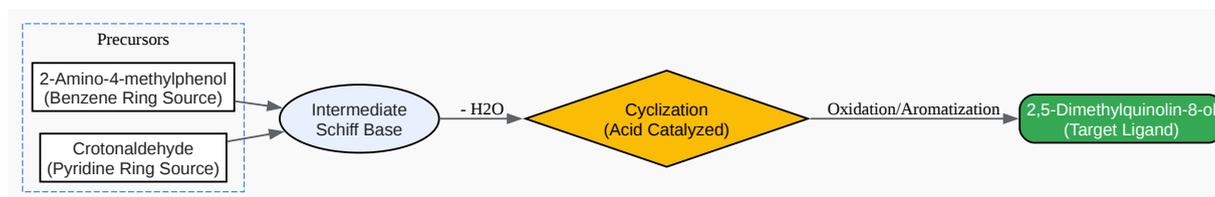
The synthesis involves the condensation of 2-amino-4-methylphenol with crotonaldehyde (or its precursor) in the presence of mineral acid (

or

).

Reaction Logic:

- Precursor: 2-amino-4-methylphenol provides the pre-positioned hydroxyl (at C8 relative to N) and the 5-methyl group (para to the hydroxyl).
- Cyclization: Crotonaldehyde provides the 3-carbon fragment for the pyridine ring. The methyl group on crotonaldehyde ends up at position 2 of the quinoline ring.



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Figure 1: Doebner-Miller synthesis pathway for **2,5-dimethylquinolin-8-ol**.

Spectroscopic Characterization

The following data assumes a sample purity of >98%.

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The UV-Vis spectrum is dominated by

transitions of the naphthalene-like system and is highly pH-dependent (solvatochromism) due to the phenolic proton.

Parameter	Acidic Medium (0.1 M HCl)	Neutral (MeOH/EtOH)	Basic Medium (0.1 M NaOH)	Assignment
1	~252 nm	~248 nm	~260 nm	Benzene Ring
2	~310 nm	~325 nm	~355 nm	Pyridine Ring / Charge Transfer
Color	Pale Yellow	Yellow	Bright Yellow/Green	Phenolate formation

Analysis Insight: The bathochromic shift (red shift) in basic media (~30 nm shift of Band 2) confirms the deprotonation of the phenolic -OH (formation of the phenolate anion), which extends conjugation.

B. Infrared Spectroscopy (FT-IR)

Samples are typically prepared as KBr pellets.

Frequency ()	Intensity	Functional Group Assignment
3100 - 3400	Broad, Med	O-H Stretching (Intermolecular H-bonding)
2920 - 2980	Medium	C-H Stretching (, Methyl groups)
1620 - 1640	Strong	C=N Stretching (Quinoline Ring)
1580, 1510	Strong	C=C Aromatic Ring Skeletal Vibrations
1260 - 1280	Strong	C-O Stretching (Phenolic)
820 - 840	Medium	C-H Out-of-plane Bending (2 adjacent aromatic H's)

Diagnostic Check: The presence of a broad band centered around 3200

indicates the "zwitterionic" character or strong hydrogen bonding typical of solid-state 8-hydroxyquinolines.

C. Nuclear Magnetic Resonance (NMR)

Data referenced in

or

¹H NMR (400 MHz)

The molecule has 4 aromatic protons and 2 methyl groups.[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
9.20 - 9.80	Broad Singlet	1H	-OH	Phenolic hydroxyl (Exchangeable with).
8.15	Doublet ()	1H	H4	Para to N. Deshielded by ring current and N-effect.
7.35	Doublet ()	1H	H3	Meta to N. Coupled to H4.
7.15	Doublet ()	1H	H6	Ortho to 5-Me. Coupled to H7.
7.05	Doublet ()	1H	H7	Ortho to 8-OH. Shielded by OH electron donation.
2.70	Singlet	3H	2-CH	Methyl on Pyridine ring (deshielded by N).
2.45	Singlet	3H	5-CH	Methyl on Benzene ring.

Critical Distinction:

- H3/H4 System: Look for an AB doublet system around 7.3/8.1 ppm.

- H6/H7 System: Look for a second AB doublet system around 7.0/7.1 ppm. The coupling constants () will be typical of ortho coupling (~8 Hz).
- Absence of H2, H5, H8: Confirms tris-substitution pattern.

C NMR (100 MHz)

Expect 11 carbon signals.

- Methyls: ~24 ppm (2-Me), ~18 ppm (5-Me).
- Aromatic C-O: ~150-153 ppm (C8).
- Aromatic C=N: ~155-158 ppm (C2).
- Ring Junctions: ~125-140 ppm.

D. Mass Spectrometry (EI-MS)

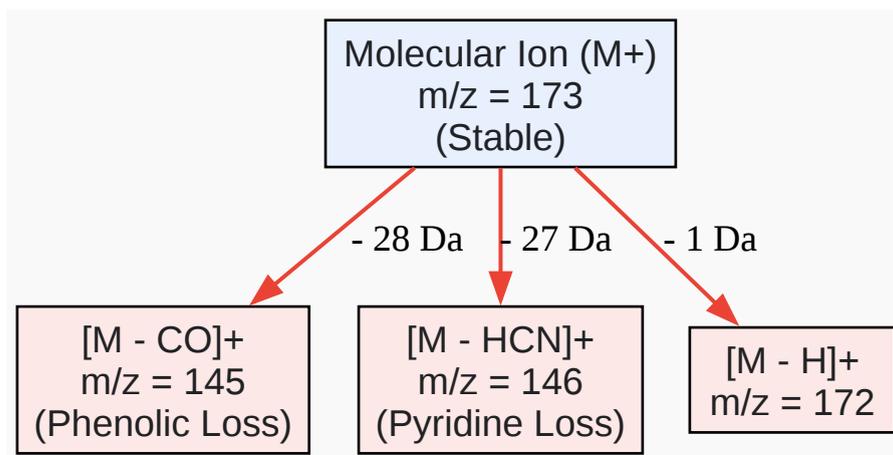
Molecular Ion:

()

Fragmentation Pathway:

- Molecular Ion (): 173 (Base Peak, 100%). Very stable aromatic system.
- Loss of CO (): 145. Characteristic of phenols (ring contraction).
- Loss of H/CH : Minor peaks at 172 or 158.

- Loss of HCN ($m/z = 146$): 146. Characteristic of pyridines.



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Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Experimental Protocol: Sample Preparation for NMR

To reproduce the shifts listed above, follow this strict protocol:

- Solvent Selection: Use DMSO-d (99.9% D) for the sharpest -OH signal.
is acceptable but the -OH peak may broaden or drift due to concentration-dependent hydrogen bonding.
- Concentration: Dissolve 5-10 mg of solid **2,5-dimethylquinolin-8-ol** in 0.6 mL of solvent.
- Tuning: Ensure the probe is tuned to the dielectric constant of DMSO.
- Reference: Calibrate to the residual DMSO pentet at 2.50 ppm.
- Acquisition:
 - Pulse angle: 30°.

- Relaxation delay (D1): > 1.0 second (to allow relaxation of aromatic protons).
- Scans: 16 (Proton), 1024 (Carbon).

References

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